molecular formula C12H17N3 B12529767 N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12529767
M. Wt: 203.28 g/mol
InChI Key: RBAUPCDTSZPCQS-UHFFFAOYSA-N
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Description

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with tert-butylbenzyl bromide or tert-butylbenzyl chloride in the presence of potassium hydroxide in dimethyl sulfoxide solvent at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and other advanced techniques could be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazoles, amines, and N-oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to the presence of both tert-butyl and methyl groups, which influence its chemical reactivity, solubility, and interaction with biological targets. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-tert-butyl-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C12H17N3/c1-12(2,3)14-11-13-9-7-5-6-8-10(9)15(11)4/h5-8H,1-4H3,(H,13,14)

InChI Key

RBAUPCDTSZPCQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=CC=CC=C2N1C

Origin of Product

United States

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